

# An In-depth Technical Guide to the Discovery and History of Fosfosal

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Fosfosal**, chemically known as 2-(phosphonooxy)benzoic acid, is a salicylic acid derivative developed as an analgesic and non-steroidal anti-inflammatory drug (NSAID). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of **Fosfosal**. It details the key researchers and institutions involved in its development, a timeline of its progression, its mechanism of action as a prodrug of salicylic acid, and its pharmacokinetic properties. This document also includes detailed experimental protocols for its synthesis and analysis, quantitative data from preclinical and clinical studies, and visualizations of its metabolic pathway and experimental workflows.

# **Discovery and History**

**Fosfosal**, also known by its developmental code UR-1521 and brand names such as Disdolen and Aydolid, was developed by the research-focused pharmaceutical company J. Uriach & Cia. S.A., based in Barcelona, Spain. The primary research and development efforts took place in the late 1970s and early 1980s. A key figure in the pharmacological investigation of **Fosfosal** was J. Forn, who, along with his colleagues at the J. Uriach & Cia. Research Center, published several seminal papers characterizing the drug's properties.[1][2]

The development of **Fosfosal** was situated within the broader context of research into salicylic acid derivatives. The goal was to create a compound that would retain the therapeutic benefits



of salicylic acid while potentially offering an improved gastrointestinal safety profile. By chemically modifying salicylic acid with a phosphate group, the researchers aimed to create a prodrug that would be absorbed intact and then hydrolyzed to release the active metabolite, salicylic acid, systemically.

#### Timeline of Key Developments:

- Early 1980s: Initial pharmacological and pharmacokinetic studies on **Fosfosal** (UR-1521) are published by researchers at J. Uriach & Cia. S.A., establishing its profile as a new analgesic and anti-inflammatory agent.[1][2]
- 1988: A human pharmacokinetic study is published, detailing the plasma concentrations of **Fosfosal** and its active metabolite, salicylic acid, after single and multiple oral doses.[3]
- 1990s-Present: Fosfosal is used in various countries as a prescription medication for the treatment of pain and inflammation.

It is important to distinguish **Fosfosal**, the salicylic acid derivative, from a veterinary product of the same name. The veterinary "**Fosfosal**" is an injectable mineral supplement for livestock and has a completely different composition and purpose.

# **Mechanism of Action**

**Fosfosal** is a prodrug of salicylic acid. After oral administration, it is absorbed and subsequently hydrolyzed in the body to release salicylic acid, its active metabolite, and phosphoric acid. The therapeutic effects of **Fosfosal** are mediated by salicylic acid.

Salicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. While salicylic acid is a relatively weak direct inhibitor of COX activity in vitro, it has been shown to suppress the expression of the inducible COX-2 enzyme.

# **Signaling Pathway**



The primary signaling pathway affected by the active metabolite of **Fosfosal** is the prostaglandin biosynthesis pathway.



Click to download full resolution via product page

Caption: Metabolic activation of **Fosfosal** and inhibition of the COX pathway.

# Quantitative Data

# **Pharmacokinetic Parameters**

The following tables summarize the pharmacokinetic parameters of **Fosfosal** and its active metabolite, salicylic acid, in humans and preclinical species.

Table 1: Pharmacokinetic Parameters of Salicylic Acid after Oral Administration of **Fosfosal** in Humans[3]

| Dosage<br>Regimen | Cmin-ss<br>(µg/mL) | Cmax-ss<br>(µg/mL) | t1/2 of<br>Salicylic Acid | AUC-ss (0-8h)              |
|-------------------|--------------------|--------------------|---------------------------|----------------------------|
| 1,200 mg t.i.d.   | -                  | -                  | -                         | -                          |
| 2,400 mg b.i.d.   | -                  | -                  | -                         | -                          |
| 2,400 mg t.i.d.   | 184                | 276                | Significantly prolonged   | Higher than other regimens |

Table 2: Pharmacokinetic Parameters of **Fosfosal** and Salicylic Acid in Rats and Dogs[4]



| Species | Route | Dose (mg/kg) | Fosfosal t1/2 | Salicylic Acid<br>t1/2 |
|---------|-------|--------------|---------------|------------------------|
| Rat     | IV    | 100          | 2.7 min       | 13.8 h                 |
| Dog     | IV    | 80           | 6.7 min       | 7.1 h                  |
| Rat     | Oral  | 100          | Not detected  | -                      |
| Dog     | Oral  | 80           | Not detected  | -                      |

# Experimental Protocols Synthesis of 2-(Phosphonooxy)benzoic Acid (Fosfosal)

This protocol describes a general method for the synthesis of Fosfosal from salicylic acid.

#### Materials:

- Salicylic acid
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Pyridine (or other suitable base)
- Anhydrous diethyl ether (or other suitable solvent)
- Hydrochloric acid (HCl)
- Water

#### Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
  dropping funnel, and a reflux condenser with a drying tube, dissolve salicylic acid in
  anhydrous diethyl ether and an excess of pyridine.
- Phosphorylation: Cool the solution in an ice bath. Add phosphorus oxychloride dropwise from the dropping funnel with constant stirring.







- Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
- Hydrolysis: Cool the reaction mixture and slowly add water to hydrolyze the unreacted phosphorus oxychloride and the resulting phosphate ester.
- Acidification and Extraction: Acidify the mixture with hydrochloric acid. The product will
  precipitate. Extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate
  the solvent. The crude product can be purified by recrystallization from a suitable solvent
  system.





Click to download full resolution via product page

Caption: General workflow for the synthesis of **Fosfosal**.

# Determination of Fosfosal and Salicylic Acid in Plasma by HPLC

This protocol provides a general method for the simultaneous determination of **Fosfosal** and salicylic acid in plasma samples.[3]

Materials:



- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column
- Acetonitrile
- Methanol
- Phosphoric acid
- Water (HPLC grade)
- Plasma samples
- Internal standard (e.g., another salicylic acid derivative not present in the sample)

#### Procedure:

- · Sample Preparation:
  - To a known volume of plasma, add a known amount of the internal standard.
  - Precipitate plasma proteins by adding an excess of acetonitrile or methanol.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
- HPLC Analysis:
  - Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid (adjust proportions for optimal separation).
  - Flow Rate: Typically 1.0 mL/min.



- Detection: UV detection at a wavelength appropriate for both Fosfosal and salicylic acid (e.g., 230-240 nm).
- Injection Volume: Typically 20-50 μL.

#### • Quantification:

- Generate a standard curve by analyzing solutions of known concentrations of Fosfosal, salicylic acid, and the internal standard.
- Calculate the concentrations of Fosfosal and salicylic acid in the plasma samples by comparing their peak areas (or heights) to those of the internal standard and the standard curve.





Click to download full resolution via product page

Caption: Workflow for the HPLC analysis of **Fosfosal** and salicylic acid in plasma.

# **In Vitro COX Inhibition Assay**

This protocol describes a general method to assess the inhibitory activity of salicylic acid (the active metabolite of **Fosfosal**) on COX-1 and COX-2 enzymes.

#### Materials:

Purified COX-1 and COX-2 enzymes



- Arachidonic acid (substrate)
- Reaction buffer
- Test compound (salicylic acid) and control inhibitors
- Detection system (e.g., ELISA for prostaglandin E2, or a colorimetric/fluorometric probe)
- 96-well plates
- Incubator

#### Procedure:

- Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and salicylic acid at various concentrations in the reaction buffer.
- Assay Setup: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well.
- Inhibitor Addition: Add different concentrations of salicylic acid to the wells. Include wells with a vehicle control (no inhibitor) and a known COX inhibitor as a positive control.
- Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
- Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.
- Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
- Data Analysis: Calculate the percentage of inhibition for each concentration of salicylic acid and determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

## Conclusion



Fosfosal represents a notable development in the field of salicylic acid derivatives, embodying the prodrug concept to potentially enhance the therapeutic index of a long-established anti-inflammatory agent. Its history is rooted in the targeted research and development efforts of J. Uriach & Cia. S.A., with significant contributions from researchers like J. Forn. The pharmacological profile of Fosfosal is intrinsically linked to its active metabolite, salicylic acid, and its inhibitory effects on the cyclooxygenase pathway. This technical guide provides a foundational resource for researchers and drug development professionals interested in the history, mechanism, and analytical methodologies associated with Fosfosal. Further research into the nuances of its clinical efficacy and safety profile in comparison to other NSAIDs continues to be an area of interest.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Distribution and pharmacokinetics of fosfosal (UR-1521)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological study of 2-phosphonoxybenzoic acid (fosfosal), a new analgesic drug -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of fosfosal after single and multiple oral doses in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of fosfosal in rats and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and History of Fosfosal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673571#discovery-and-history-of-fosfosal]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com